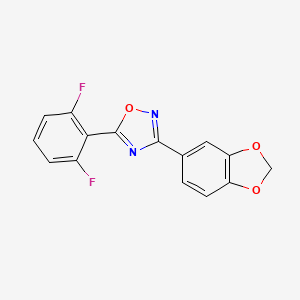![molecular formula C9H8N4O3 B11059638 [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11059638.png)
[5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID is an organic compound characterized by the presence of a hydroxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID typically involves the reaction of 3-hydroxyphenylacetic acid with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include ketones, aldehydes, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylacetic acid: Similar in structure but lacks the tetrazole ring.
4-Hydroxyphenylacetic acid: Another structural isomer with different positioning of the hydroxy group.
2-Hydroxyphenylacetic acid: Similar but with the hydroxy group in a different position.
Uniqueness
The uniqueness of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID lies in the presence of both the hydroxyphenyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the similar compounds .
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-[5-(3-hydroxyphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-2-6(4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16) |
InChI Key |
YRUFNLXPMHOAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN(N=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11059570.png)
![Propan-2-yl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11059572.png)
![4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11059573.png)
![6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059577.png)
![5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11059578.png)
![5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11059580.png)
![2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11059581.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B11059599.png)
![1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059610.png)

![3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11059619.png)
![11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile](/img/structure/B11059623.png)
![4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B11059624.png)

